molecular formula C21H22N4O3S2 B3295948 N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 891098-15-0

N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B3295948
CAS RN: 891098-15-0
M. Wt: 442.6 g/mol
InChI Key: KMSYUWUPRIVSSC-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide” is a complex organic molecule that likely contains a thiazole and a triazole ring . Thiazoles are important heterocyclic compounds exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The presence of substituents on a particular position of the thiazole ring can significantly affect the biological outcomes .


Molecular Structure Analysis

The molecular structure of this compound likely involves a thiazole ring and a triazole ring . Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .

Scientific Research Applications

Anticancer Activity

Some derivatives of this compound have shown promising results as potential anti-breast cancer agents . For instance, compound 8i, a derivative of the parent compound, exhibited much better cytotoxic activities against MDA-MB-231 (a breast cancer cell line) than the drug Erlotinib . It induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase .

Antimicrobial Activity

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines and their derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial activity .

Analgesic and Anti-inflammatory Activity

These compounds have also been found to have analgesic and anti-inflammatory properties .

Antioxidant Activity

They have been reported to exhibit antioxidant activity, which can be beneficial in various health conditions related to oxidative stress .

Antiviral Activity

Some derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown antiviral properties .

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them potential candidates for the treatment of diseases related to these enzymes.

Antitubercular Agents

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines and their derivatives have also been reported to act as antitubercular agents .

Synthetic Intermediates

These compounds have a wide range of applications as synthetic intermediates . Their unique structure allows them to be used in the synthesis of various other compounds .

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-14-4-5-15(2)19(12-14)30(26,27)22-11-10-17-13-29-21-23-20(24-25(17)21)16-6-8-18(28-3)9-7-16/h4-9,12-13,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSYUWUPRIVSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide
Reactant of Route 2
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide
Reactant of Route 3
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide
Reactant of Route 4
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide
Reactant of Route 5
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide
Reactant of Route 6
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide

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